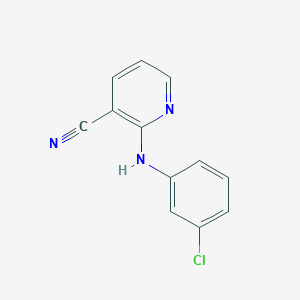
2-((3-Chlorophenyl)amino)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Chlorophenyl)amino)nicotinonitrile is an organic chemical compound with the molecular formula C12H8ClN3 . It is a heterocyclic compound and is considered a versatile intermediate for the synthesis of various substituted aromatic compounds.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, including this compound, has been studied for its potential applications in synthetic organic chemistry . A new series of nicotinonitrile derivatives was designed and synthesized from the starting material (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one . Another method involves the preparation of 2-amino-4,6-diphenylnicotinonitriles from aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate via a one-pot reaction catalyzed by SrFe12O19 magnetic nanoparticles .Molecular Structure Analysis
The molecule consists of a pyridine ring with a nitrile group attached to the 3-position . The molecular weight of this compound is 229.67.Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds related to 2-((3-Chlorophenyl)amino)nicotinonitrile have been investigated for their antimicrobial properties. Specifically, derivatives such as 2-Methoxy/2-Amino-6-{4'-[(4'''-Chlorophenyl)(Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile have shown activity against Gram-positive and Gram-negative bacteria and fungi. The structure and antimicrobial effectiveness of these compounds have been confirmed through various spectral and analytical techniques (Guna et al., 2015). Additionally, derivatives like 2"-Amino-4"-[2-(4'-Chlorophenyl)-6-Methyl Imidazo[1,2-a]Pyridin-3-yl]-6"-Aryl Nicotinonitrile have been synthesized and found to exhibit moderate antimicrobial activity in specific concentrations (Bhuva et al., 2015).
Biological and Chemical Synthesis Applications
The structural versatility of this compound-related compounds allows for their use in various biological and chemical syntheses. For instance, compounds like 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile serve as starting materials to create novel pyrido[2,3-d]pyrimidine systems with reported antibacterial and antifungal activities (Behalo, 2008). Moreover, 2-amino nicotinonitrile frameworks are explored for identifying potential SIRT1 inhibitors, with some derivatives synthesized showing significant inhibitory potential, emphasizing their relevance in medicinal chemistry (Challa et al., 2021).
Structural and Chemical Properties
The structural and chemical properties of this compound-related compounds have been extensively studied. For example, the crystal structure of compounds like 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-5-methyl-6-phenyl nicotinonitrile has been characterized to understand its chemical behavior better. Such studies provide insights into the compound's potential applications and its interactions at the molecular level (Yang et al., 2011).
Direcciones Futuras
Given the interest in chalcones and their derivatives, including 2-((3-Chlorophenyl)amino)nicotinonitrile, for their potential applications in synthetic organic chemistry, future research could focus on exploring their pharmacological properties and potential applications in drug development. Further studies could also aim to elucidate the specific mechanisms of action of these compounds .
Propiedades
IUPAC Name |
2-(3-chloroanilino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-10-4-1-5-11(7-10)16-12-9(8-14)3-2-6-15-12/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOZKDSKKYJPSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2415710.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2415712.png)
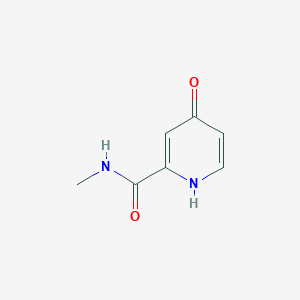
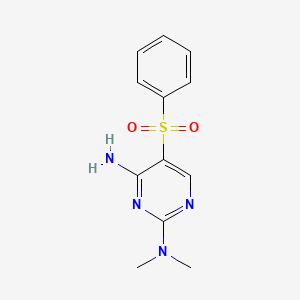
![5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2415718.png)
![(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2415719.png)
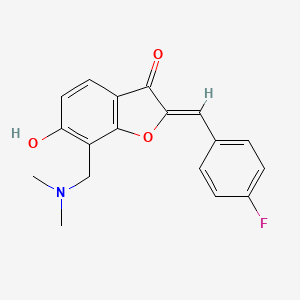
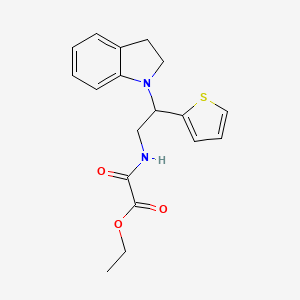
![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2415727.png)
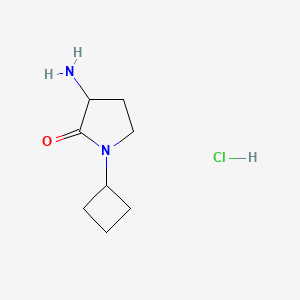

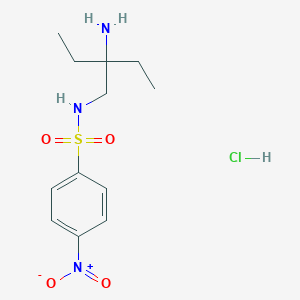

![1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole](/img/structure/B2415733.png)